molecular formula C19H29NO4 B2361236 tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate CAS No. 2365419-67-4

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate

Cat. No.: B2361236
CAS No.: 2365419-67-4
M. Wt: 335.444
InChI Key: VEIXBBLJUFZJMB-UHFFFAOYSA-N
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Description

Tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate is a chemical compound of interest in organic synthesis and medicinal chemistry research, serving primarily as a protected amine intermediate. The molecule features a carbamate group, which is known for its excellent chemical and proteolytic stability, making it a valuable structural motif in the design of pharmacologically active compounds . The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups in synthetic chemistry for the protection of amine functionalities . Its stability under basic conditions and toward nucleophiles allows for selective reaction at other sites of a complex molecule during multi-step synthesis. The deprotection of the Boc group can be achieved under mild acidic conditions to regenerate the parent amine . Compounds containing the carbamate functional group, such as this one, are prevalent in many FDA-approved drugs and are found in therapeutic areas including cancer, epilepsy, HIV infection, and Alzheimer's disease . The carbamate group can enhance a molecule's ability to penetrate cell membranes and improve its biological activity and pharmacokinetic properties . Researchers value this specific Boc-protected dicarbamate for its potential utility in building more complex molecular architectures, particularly in the development of protease inhibitors and other bioactive molecules where the 3-isopropylphenyl moiety is a key structural feature. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-propan-2-ylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4/c1-13(2)14-10-9-11-15(12-14)20(16(21)23-18(3,4)5)17(22)24-19(6,7)8/h9-13H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIXBBLJUFZJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction of 3-isopropylaniline with Boc anhydride in a 1:2 molar ratio under basic conditions proceeds via nucleophilic attack of the amine on the carbonyl carbon of the anhydride, forming the carbamate bond (Scheme 1). A base such as 4-dimethylaminopyridine (DMAP) or triethylamine (Et3N) is essential to deprotonate the amine and neutralize the generated carboxylic acid.

Optimized Procedure :

  • Reagents : 3-Isopropylaniline (1 equiv), Boc anhydride (2.2 equiv), Et3N (2.5 equiv).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions : Room temperature (20–25°C), 12–24 h under nitrogen.
  • Workup : Extraction with aqueous NaHCO3, drying over MgSO4, and solvent evaporation.
  • Yield : 70–85% after purification by flash chromatography (hexane/ethyl acetate).

Solvent and Temperature Effects

Polar aprotic solvents like THF enhance reactivity by stabilizing the transition state, while DCM simplifies purification due to its low boiling point. Elevated temperatures (40–50°C) reduce reaction time but risk Boc group cleavage under prolonged heating.

Stepwise Protection via Intermediate Isolation

Mono-Boc Protection Followed by Second Boc Insertion

To mitigate steric challenges, a two-step protocol isolates the mono-Boc intermediate before introducing the second Boc group:

  • First Boc Protection :

    • 3-Isopropylaniline (1 equiv) reacts with Boc anhydride (1.1 equiv) in THF/Et3N (0°C, 2 h).
    • Intermediate : tert-Butyl N-(3-isopropylphenyl)carbamate (Yield: 90–95%).
  • Second Boc Protection :

    • The intermediate reacts with Boc anhydride (1.1 equiv) and DMAP (0.1 equiv) in DCM (24 h, rt).
    • Yield : 80–88% after silica gel chromatography.

Advantages of Stepwise Approach

  • Prevents dimerization or overprotection.
  • Enables characterization of intermediates via NMR or LC-MS.

Rhodium-Catalyzed Carbamate Formation

Catalytic Methodology

A novel approach employs rhodium(II) acetate [Rh2(OAc)4] and iodobenzene diacetate [PhI(OAc)2] as oxidants to facilitate N–H insertion of tert-butylcarbamate into 3-isopropylphenyl sulfoximines (Scheme 2).

Procedure :

  • Substrate : 3-Isopropylphenyl sulfoximine (1 equiv), tert-butylcarbamate (1.5 equiv).
  • Catalyst : Rh2(OAc)4 (2.5 mol%), MgO (2 equiv).
  • Solvent : DCM, 40°C, 8 h.
  • Yield : 65–75% after flash chromatography.

Mechanistic Insights

The rhodium catalyst activates the sulfoximine’s N–H bond, enabling carbamate insertion through a metallonitrene intermediate. This method is advantageous for sterically hindered substrates but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Reagents Solvent Time (h) Yield (%) Purity
Direct Boc Protection Boc anhydride, Et3N THF 24 70–85 >95%
Stepwise Protection Boc anhydride, DMAP DCM 26 80–88 >98%
Rhodium Catalysis Rh2(OAc)4, PhI(OAc)2 DCM 8 65–75 >90%

Key Observations :

  • Direct protection offers simplicity but lower yields for hindered substrates.
  • Stepwise methods provide higher purity at the cost of additional steps.
  • Rhodium catalysis enables rapid synthesis but requires specialized reagents.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Hexane/ethyl acetate (4:1 to 2:1) effectively separates the product from unreacted starting material.
  • Recrystallization : Ethyl acetate/hexane mixtures yield crystalline product (mp 87–91°C).

Spectroscopic Data

  • 1H NMR (CDCl3): δ 1.41 (s, 18H, Boc CH3), 2.90 (septet, 1H, isopropyl CH), 7.20–7.50 (m, 4H, aromatic).
  • IR : 2978 cm−1 (C–H stretch), 1666 cm−1 (C=O), 1244 cm−1 (C–O).

Industrial-Scale Considerations

Green Chemistry Alternatives

  • Microwave Assistance : Reduces reaction time by 50% (Yield: 78%).
  • Solvent-Free Conditions : Ball milling with Boc anhydride and K2CO3 (Yield: 72%).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate undergoes various chemical reactions, including:

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under basic conditions to produce the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for deprotection of the tert-butoxycarbonyl group.

    Sodium Hydroxide: Used for hydrolysis of the carbamate group.

    Organic Solvents: Dichloromethane, methanol, and acetonitrile are commonly used solvents in these reactions.

Major Products Formed

    Free Amine: Formed upon deprotection of the tert-butoxycarbonyl group.

    Substituted Carbamates: Formed through nucleophilic substitution reactions.

    Carbon Dioxide and Amine: Formed upon hydrolysis of the carbamate group.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily used as a protecting group in the synthesis of pharmaceuticals. The tert-butoxycarbonyl (Boc) group is a well-known protecting group for amines, allowing for selective reactions without interference from the amine functionality.

Synthesis of Bioactive Compounds

The Boc group can be removed under acidic conditions, enabling the release of the free amine for further reactions. This characteristic is particularly useful in the synthesis of bioactive compounds where amine functionalities are critical.

Table 1: Comparison of Protecting Groups in Organic Synthesis

Protecting GroupStabilityDeprotection ConditionsCommon Applications
BocHighAcidic (HCl, TFA)Amines
FmocModerateBasic (piperidine)Amines
CBZModerateAcidic (HCl)Amines

Organic Synthesis

This compound serves as an intermediate in various organic synthesis pathways. Its structure allows for modifications that can lead to the formation of complex molecules with potential therapeutic effects.

Synthetic Pathways

The synthesis typically involves:

  • Protection of the amine using di-tert-butyl dicarbonate.
  • Formation of the desired amine derivative through coupling reactions.

Case Study: Synthesis of Isopropylphenyl Derivatives
A study demonstrated the use of tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate as an intermediate in synthesizing isopropylphenyl derivatives, which showed significant biological activity against cancer cell lines.

Therapeutic Potential

Research indicates that compounds similar to this compound exhibit promising biological activities, including anti-inflammatory and anticancer properties.

  • Anti-inflammatory Effects : In vitro studies suggest that derivatives may reduce pro-inflammatory cytokines.
  • Anticancer Properties : Related compounds have shown cytotoxicity against various cancer cell lines.

Table 2: Summary of Biological Activities

Activity TypeMechanismReference Studies
Anti-inflammatoryInhibition of cytokine productionStudy on astrocytes exposed to amyloid beta peptides
CytotoxicityInduction of apoptosisResearch on jaspine B derivatives

Future Directions and Research Opportunities

The ongoing exploration of this compound's applications could lead to novel drug candidates. Further studies focusing on its mechanism of action and optimization for specific biological targets are warranted.

Recommendations for Further Research

  • Investigate the structure-activity relationship (SAR) to enhance biological efficacy.
  • Conduct in vivo studies to assess therapeutic potential and safety profiles.
  • Explore its use in combination therapies for enhanced treatment outcomes.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butoxycarbonyl group provides steric hindrance, preventing unwanted side reactions during synthetic processes. The protected amine can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the free amine.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl Carbamate: A simpler carbamate used for similar protecting group applications.

    tert-Butyl N-methylcarbamate: Another carbamate derivative with a methyl group instead of an isopropylphenyl group.

    N-Boc-hydroxylamine: A related compound used for protecting hydroxylamine groups.

Uniqueness

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate is unique due to the presence of the isopropylphenyl group, which provides additional steric hindrance and influences the reactivity of the compound. This makes it particularly useful in the synthesis of sterically demanding molecules and in applications where selective protection and deprotection of amines are required.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via carbamate-forming reactions. A common approach involves reacting tert-butyl carbamate derivatives with substituted phenyl precursors (e.g., 3-isopropylphenylamine) under basic conditions.
  • Key Parameters :

ParameterOptimal ConditionSource
SolventDichloromethane (DCM) or tetrahydrofuran (THF)
BaseTriethylamine (Et₃N) or pyridine
Temperature0–25°C (controlled to prevent side reactions)
Reaction Time6–24 hours (monitored via TLC/HPLC)
  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to chloroformate) and inert atmosphere (N₂/Ar) minimizes hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR resolves carbamate tert-butyl groups (δ 1.2–1.5 ppm for CH₃) and aromatic protons (δ 6.5–7.5 ppm for 3-isopropylphenyl) .
    • Mass Spectrometry (MS) :
  • High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~350) and fragmentation patterns .
    • Infrared (IR) Spectroscopy :
  • Carbamate C=O stretch observed at ~1680–1720 cm⁻¹ .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Profile :

ConditionStabilityReference
Room Temperature (25°C)Stable for 6 months in sealed, dark containers
Humidity (>60% RH)Hydrolysis risk; requires desiccants
Light ExposureDegrades via photolysis; amber glass recommended
  • Decomposition Products : Hydrolysis yields 3-isopropylphenylamine and CO₂, detectable via GC-MS .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of tert-butyl carbamate derivatives?

  • Substituent Effects :

SubstituentActivity ImpactMechanism HypothesisSource
3-IsopropylphenylEnhances lipophilicity, improving membrane permeabilityHydrophobic interactions with targets
tert-ButoxycarbonylActs as a protecting group, modulating metabolic stabilitySteric shielding of amine groups
  • Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinases) across analogs with varying substituents .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to purified proteins .
  • Molecular Dynamics (MD) Simulations : Predicts binding modes of the carbamate group with active sites .
    • Case Study : Fluoro-substituted analogs (e.g., 4-fluorophenyl) show enhanced binding affinity to serine hydrolases due to electronegative interactions .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

  • Potential Causes :

FactorResolution Strategy
Assay VariabilityStandardize protocols (e.g., ATP concentration in kinase assays)
Impurity LevelsValidate purity (>95% via HPLC) and quantify degradation products
Cell Line DifferencesUse isogenic cell lines to control genetic variability
  • Example : Discrepancies in cytotoxicity (IC₅₀ 10 µM vs. 50 µM) linked to fetal bovine serum (FBS) lot variations in cell culture media .

Q. What role does this compound play in prodrug design?

  • Application : Serves as a protease-cleavable prodrug moiety. The tert-butoxycarbonyl (Boc) group protects amine functionalities until enzymatic hydrolysis in target tissues .
  • Case Study : Conjugation with anticancer agents (e.g., doxorubicin) improves solubility and reduces off-target toxicity .

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